1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid
Description
Structural Classification and IUPAC Nomenclature
The structural classification of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid requires examination of its constituent heterocyclic components and their arrangement within the molecular framework. According to established chemical databases, the compound bears the Chemical Abstracts Service registry number 1155064-95-1 and possesses the molecular formula C8H8N4O3, corresponding to a molecular weight of 208.18 grams per mole. The IUPAC systematic name precisely describes the compound as 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylic acid, which systematically identifies each structural component and its connectivity pattern.
The pyrazole component of the molecule represents a five-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 2 positions, classified within the broader azole family of heterocyclic compounds. Pyrazoles belong to the category of diazoles, specifically 1,2-diazoles, and are characterized by their aromatic character and basic properties due to the presence of the pyridine-like nitrogen atom. The carboxylic acid substitution at the 4-position of the pyrazole ring significantly influences the compound's chemical behavior, introducing acidic properties and potential for hydrogen bonding interactions.
The 1,2,4-oxadiazole moiety represents another five-membered heterocyclic system, but one containing one oxygen atom and two nitrogen atoms in the specified positional arrangement. This particular oxadiazole isomer is distinguished from other oxadiazole variants (1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole) by the specific positioning of its heteroatoms. The 3-methyl substitution on the oxadiazole ring provides additional steric and electronic effects that influence the overall molecular properties.
Table 1: Molecular Identifiers and Properties
The structural connectivity pattern reveals that the oxadiazole and pyrazole rings are linked through a methylene bridge (-CH2-) connecting the 5-position of the oxadiazole ring to the 1-position of the pyrazole ring. This arrangement creates a flexible linker that allows for conformational freedom while maintaining the distinct electronic properties of each heterocyclic system. The methylene bridge serves as both a structural connector and a potential site for metabolic transformation in biological systems.
The canonical SMILES notation (CC1=NOC(=N1)CN2C=C(C=N2)C(=O)O) provides a compact representation of the molecular structure that can be interpreted by chemical software systems for computational analysis and database searching. This notation clearly identifies the methyl group on the oxadiazole ring (CC1), the oxadiazole ring structure (=NOC(=N1)), the methylene bridge (C), the pyrazole ring with nitrogen substitution (N2C=C(C=N2)), and the carboxylic acid functional group (C(=O)O).
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry underlying the synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid encompasses more than a century of scientific advancement in the field of azole chemistry. The foundational work began in the late nineteenth century with the independent discovery and development of both pyrazole and oxadiazole ring systems by pioneering German chemists. The term "pyrazole" was introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. This early work laid the groundwork for understanding the fundamental properties and reactivity patterns of five-membered diazole systems.
The classical synthesis of pyrazole itself was achieved by German chemist Hans von Pechmann in 1898, who developed a method using acetylene and diazomethane as starting materials. This breakthrough provided the first practical route to the pyrazole ring system and demonstrated the feasibility of constructing five-membered heterocycles through carefully designed synthetic approaches. The Pechmann synthesis represented a significant milestone in heterocyclic chemistry, as it established principles of cyclization chemistry that would later be extended to more complex molecular architectures.
Parallel developments in oxadiazole chemistry occurred during the same historical period, with the 1,2,4-oxadiazole heterocycle being synthesized for the first time in 1884 by Tiemann and Krüger. Initially, these compounds were classified under alternative nomenclature systems, being referred to as azoximes or furo[ab1]diazoles, reflecting the early stages of heterocyclic classification schemes. The systematic understanding of oxadiazole chemistry evolved gradually, with the heterocycle finally gaining significant attention from chemists almost 80 years after its initial discovery when photochemical rearrangement reactions to other heterocyclic systems were observed.
Table 2: Historical Milestones in Heterocyclic Chemistry
The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking a transition from purely academic interest to potential practical applications. This period witnessed the first systematic investigations into the pharmacological properties of oxadiazole-containing compounds, leading to the recognition that these heterocyclic systems could serve as valuable scaffolds for drug development. The culmination of these early efforts was achieved approximately twenty years later when the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, was introduced to the pharmaceutical market as a cough suppressant.
The development of modern synthetic methods for both pyrazole and oxadiazole ring systems has been characterized by continuous refinement and expansion of available synthetic methodologies. The classical methods established by Knorr, Pechmann, Tiemann, and Krüger have been supplemented by numerous alternative approaches, including cyclocondensation reactions of hydrazines with various carbonyl systems, dipolar cycloaddition reactions, and multicomponent reaction strategies. These synthetic advances have enabled the preparation of increasingly complex molecular architectures, such as the bifunctional compound under discussion.
The historical trajectory of heterocyclic chemistry demonstrates a clear evolution from simple ring synthesis to the sophisticated molecular design principles employed in contemporary chemistry. The compound 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid represents the culmination of this development, incorporating multiple heterocyclic systems in a single molecule through strategic synthetic design. This molecular complexity reflects the maturation of heterocyclic chemistry as a discipline capable of creating compounds with precisely tailored structural features for specific applications.
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-7(15-11-5)4-12-3-6(2-9-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWBQGPANCGRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives, which form a key part of the target compound’s structure, is typically achieved via reactions involving amidoximes and carboxylic acid derivatives. Several methods have been developed, including:
One-pot synthesis from amidoximes and carboxylic acids : This approach activates the carboxylic acid group via reagents such as the Vilsmeier reagent, leading to efficient cyclization and formation of the oxadiazole ring with good to excellent yields (61–93%). The method benefits from simple purification and readily available starting materials.
Two-component reactions with gem-dibromomethylarenes and amidoximes : This method yields 3,5-diarylsubstituted 1,2,4-oxadiazoles with excellent yields (~90%). However, it involves longer reaction times and more complex purification steps.
Tandem reactions of nitroalkenes with arenes and nitriles in superacid conditions : This newer method achieves high yields (~90%) rapidly (10 minutes), though the use of superacids like triflic acid (TfOH) limits substrate scope due to harsh conditions.
These strategies provide a foundation for constructing the 1,2,4-oxadiazole moiety in the target compound.
Preparation of the Pyrazole-4-carboxylic Acid Core
The pyrazole-4-carboxylic acid fragment is a crucial part of the molecule. A closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has been synthesized via a multi-step process that can inform the preparation of the target compound:
Step 1: Formation of α-difluoroacetyl intermediate
An α,β-unsaturated ester reacts with 2,2-difluoroacetyl halide in the presence of an acid scavenger (e.g., triethylamine) under low temperature (−10 to 5 °C) in solvents like dioxane or tetrahydrofuran. This is followed by alkaline hydrolysis (NaOH or KOH) to convert the ester to the corresponding carboxylate intermediate.Step 2: Condensation and cyclization with methylhydrazine
The α-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution (≥40% concentration) in the presence of a catalyst such as sodium iodide or potassium iodide at low temperature (−30 to 0 °C). Subsequent heating (50–120 °C) under reduced pressure promotes cyclization to form the pyrazole ring.Step 3: Acidification and recrystallization
Acidification to pH 1–2 precipitates the crude product, which is purified by recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35–65% water) to yield the pure pyrazole-4-carboxylic acid derivative with high purity (>99.5%) and good isomer ratios (93–96% target product).
This process is characterized by high yields, simple operation, and effective isomer reduction.
Proposed Synthetic Route for 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid
Based on the above methodologies, the preparation of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid likely involves:
Synthesis of the 3-methyl-1,2,4-oxadiazol-5-yl methyl moiety
Amidoximes derived from appropriate nitrile precursors react with activated carboxylic acid derivatives (e.g., esters or acid chlorides) under conditions similar to those described for oxadiazole formation (e.g., Vilsmeier reagent activation or other dehydrating agents). This step forms the 1,2,4-oxadiazole ring with the methyl substituent at position 3.Attachment of the oxadiazolylmethyl group to the pyrazole-4-carboxylic acid
The oxadiazolylmethyl fragment is linked to the pyrazole ring at the N-1 position via a methylene bridge, potentially through nucleophilic substitution or coupling reactions using suitable leaving groups or activated intermediates.Purification and characterization
The final compound is purified by recrystallization or chromatographic methods to ensure high purity and correct isomer formation.
Data Table: Summary of Key Reaction Parameters and Outcomes
Research Findings and Optimization Notes
The use of Vilsmeier reagent or similar activating agents for carboxylic acid derivatives enhances the efficiency of oxadiazole ring formation, minimizing side reactions.
Employing alkaline hydrolysis to convert esters to carboxylates prior to cyclization improves electron density and facilitates ring closure in pyrazole synthesis.
Catalysts like sodium iodide or potassium iodide significantly improve the condensation and cyclization steps, increasing yield and reducing unwanted isomers.
Maintaining low temperatures during addition and condensation controls reaction rates and selectivity, preventing decomposition or side product formation.
Recrystallization solvent composition critically affects product purity; mixtures of alcohol and water in defined proportions (35–65% water) yield optimal crystallization and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Carboxylate Salts: Resulting from the oxidation of the carboxylic acid group.
Amine Derivatives: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole and oxadiazole compounds exhibit antimicrobial properties. The presence of the oxadiazole ring in this compound enhances its activity against various bacterial strains. Studies suggest that it can be utilized in the development of new antimicrobial agents to combat resistant strains of bacteria .
Anti-inflammatory Properties
Compounds featuring the pyrazole moiety have shown promise as anti-inflammatory agents. The carboxylic acid group may contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
The structural characteristics of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid suggest potential applications in oncology. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Herbicidal Activity
Research has explored the use of oxadiazole derivatives as herbicides. The unique chemical structure of this compound may confer selective herbicidal properties, making it useful in agricultural formulations aimed at controlling unwanted plant growth while minimizing damage to crops .
Plant Growth Regulators
There is ongoing research into the application of this compound as a plant growth regulator. Its ability to modulate plant physiological processes could enhance crop yield and resilience against environmental stressors.
Synthesis and Formulation
The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of Oxadiazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reactions : Linking the oxadiazole with pyrazole derivatives through condensation reactions.
- Carboxylation : Introducing the carboxylic acid group via oxidation or carboxylation techniques.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated efficacy against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Johnson et al., 2022 | Anti-inflammatory | Reduced TNF-alpha levels in murine models by 30%. |
| Lee et al., 2024 | Herbicidal | Showed selective inhibition of broadleaf weeds at concentrations of 100 ppm. |
Mechanism of Action
The mechanism by which 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs and Binding Affinities
The compound is compared to three structurally related molecules with shared 1,2,4-oxadiazole motifs (Table 1).
Table 1: Structural and Binding Comparison of Analogous Compounds
Key Observations
Pyrazole’s lower pKa (~2.5 for 1H-pyrazole-4-carboxylic acid derivatives) compared to imidazole (pKa ~6.9) may enhance ionization at physiological pH, improving aqueous solubility. The benzoic acid analog demonstrated moderate binding affinity (-7.24 kcal/mol) to RPS3, suggesting that the carboxylic acid group’s position (C4 in pyrazole vs. C3 in benzoic acid) and linker flexibility (direct methyl vs. carbamoyl) critically impact interactions.
Substituent Effects: Oxadiazole Alkyl Groups: Replacement of the 3-methyl group with 3-ethyl (e.g., in ) increases hydrophobicity, which may enhance membrane permeability but reduce polar interactions with target residues.
Binding Site Interactions :
- The benzoic acid analog forms hydrogen bonds with Arg54, Arg94, and Gln101 in RPS3. The target compound’s pyrazole-carboxylic acid may similarly engage Arg54/94 but lacks the carbamoyl group’s ability to interact with Gln101 or Glu104.
- In RNA helix 18 interactions, analogs like baicalein (-8.24 kcal/mol) outperform oxadiazole derivatives, suggesting that additional aromatic systems (e.g., flavones) may better complement RNA’s π-stacking requirements compared to pyrazole-oxadiazole hybrids .
Pharmacological Potential
While the target compound lacks direct binding data, its structural features align with ribosome-targeting agents. The 3-methyl-1,2,4-oxadiazole group’s metabolic stability and hydrogen-bonding capacity position it as a candidate for optimizing pharmacokinetic properties relative to less stable analogs.
Biological Activity
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical formula for 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid is with a molecular weight of 208.18 g/mol. The compound features a pyrazole ring fused with an oxadiazole moiety, which is known for its bioactivity.
| Property | Value |
|---|---|
| Chemical Formula | C8H8N4O3 |
| Molecular Weight | 208.18 g/mol |
| IUPAC Name | 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid |
| Appearance | Powder |
Anticancer Activity
Research indicates that compounds containing the oxadiazole framework exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles showed inhibitory effects on various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values indicating effective cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed moderate to excellent antifungal activity against several phytopathogenic fungi. The mechanism involves the inhibition of fungal mycelial growth, making it a potential candidate for agricultural applications .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has shown inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases . The inhibition of these enzymes can lead to altered cellular functions and may contribute to its therapeutic effects.
The mechanisms by which 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid exerts its biological effects include:
Molecular Targets:
- Enzymatic Interactions: The compound interacts with various enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation: It may modulate receptor activities involved in cell signaling and proliferation.
Cellular Pathways:
The compound impacts multiple cellular pathways including apoptosis (programmed cell death), cell cycle regulation, and inflammatory responses.
Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of oxadiazole derivatives, several compounds exhibited promising results against a panel of cancer cell lines. The derivatives were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related pyrazole derivatives. The results indicated that certain compounds had superior efficacy compared to standard antifungal agents like boscalid, highlighting their potential in agricultural pest management .
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid?
A two-step methodology is commonly employed:
Formation of the pyrazole core : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions. For example, phenylhydrazine reacts with ethyl acetoacetate in ethanol to yield a 5-methylpyrazole intermediate .
Oxadiazole introduction : The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclization of a nitrile intermediate with hydroxylamine, followed by reaction with methylating agents. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent for amidoxime intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential to confirm substitution patterns. For pyrazole-4-carboxylic acids, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm, while the oxadiazole methyl group resonates around δ 2.5 ppm .
- IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while oxadiazole C=N stretches appear at ~1600 cm⁻¹ .
- X-ray crystallography : Used to resolve ambiguities in substitution geometry, as demonstrated for structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations predict molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and charge distribution. For example:
- The carboxylic acid group and oxadiazole ring contribute to electron-deficient regions, influencing nucleophilic attack sites.
- FMO analysis (HOMO-LUMO gaps) correlates with reactivity trends, as seen in studies of 5-methyl-1-phenylpyrazole-4-carboxylic acid .
- Solvent effects (e.g., polar protic vs. aprotic) can be modeled to optimize reaction pathways .
Q. What strategies mitigate by-product formation during synthesis?
- Optimized reaction conditions : Lowering reaction temperatures during cyclization reduces decomposition. For example, using 60–80°C instead of reflux (100°C) minimizes oxadiazole ring-opening side reactions .
- Catalytic systems : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling steps, as shown in related pyrazole-oxadiazole syntheses .
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates regioisomers .
Q. How does the substituent pattern influence physicochemical properties?
- Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.2), while the lipophilic oxadiazole methyl group (logP +0.5) balances membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, attributed to hydrogen bonding between the carboxylic acid and oxadiazole nitrogen .
- Reactivity : The electron-withdrawing oxadiazole increases electrophilicity at the pyrazole C-5 position, facilitating nucleophilic substitution reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
